molecular formula C18H18FN3O3 B6662205 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid

6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B6662205
M. Wt: 343.4 g/mol
InChI Key: PHFUHSVLCMAUAS-UHFFFAOYSA-N
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Description

6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid is a unique chemical compound with intriguing applications in various fields. This compound is characterized by a pyrazole ring substituted with a fluorophenyl group, a carbonyl group, and an azaspirooctane moiety. Its complex structure makes it an interesting subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps:

  • Formation of the Pyrazole Ring: This is usually achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

  • Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as Suzuki coupling, to attach the fluorophenyl group to the pyrazole ring.

  • Formation of the Azaspirooctane Moiety: This is achieved through a series of cyclization reactions involving appropriate precursors.

  • Incorporation of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production methods for this compound would follow similar steps but at a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automation may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid undergoes several types of reactions, including:

  • Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions.

  • Reduction: Reduction reactions can be used to modify the carbonyl and carboxylic acid groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the fluorophenyl group and pyrazole ring.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction Reagents: Sodium borohydride and lithium aluminum hydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles, such as halogens and organometallic reagents, are employed.

Major Products Formed

The major products depend on the specific reactions but typically include oxidized and reduced derivatives, as well as various substitution products.

Scientific Research Applications

Chemistry

In chemistry, 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules, especially in medicinal chemistry.

Biology

Biologically, this compound can serve as a probe to study various biochemical pathways and molecular targets, due to its unique structure and functional groups.

Medicine

In medicine, this compound has potential therapeutic applications, particularly in developing new pharmaceuticals targeting specific molecular pathways involved in diseases.

Industry

Industrial applications include its use in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrazole and azaspirooctane moieties provide unique spatial and electronic properties that influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • 6-azaspiro[2.5]octane derivatives

Uniqueness

The uniqueness of 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2

Properties

IUPAC Name

6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-12-3-1-11(2-4-12)15-13(10-20-21-15)16(23)22-7-5-18(6-8-22)9-14(18)17(24)25/h1-4,10,14H,5-9H2,(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFUHSVLCMAUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2C(=O)O)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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